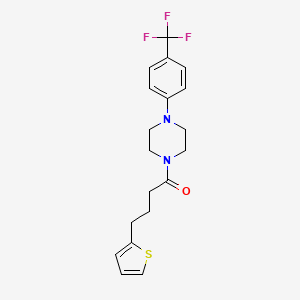

Nadh-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H21F3N2OS |

|---|---|

Molecular Weight |

382.4 g/mol |

IUPAC Name |

4-thiophen-2-yl-1-[4-[4-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-one |

InChI |

InChI=1S/C19H21F3N2OS/c20-19(21,22)15-6-8-16(9-7-15)23-10-12-24(13-11-23)18(25)5-1-3-17-4-2-14-26-17/h2,4,6-9,14H,1,3,5,10-13H2 |

InChI Key |

KJARPKCKZJCRAS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)C(F)(F)F)C(=O)CCCC3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of NADH in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NADH) is a critical coenzyme at the heart of cellular energy metabolism. Its primary role as a high-energy electron carrier makes it an indispensable component of cellular respiration, the process by which cells convert nutrients into adenosine triphosphate (ATP), the universal energy currency of life. This technical guide provides an in-depth exploration of NADH's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in the field.

NADH: The Electron Shuttle in Energy Metabolism

NADH, the reduced form of NAD+, is a central player in the catabolic processes of cellular respiration. It captures high-energy electrons released during the breakdown of glucose and other fuel molecules and transports them to the electron transport chain (ETC), the final stage of aerobic respiration. This transfer of electrons is a highly exergonic process, and the energy released is harnessed to generate a proton gradient across the inner mitochondrial membrane, which in turn drives the synthesis of ATP through oxidative phosphorylation.[1][2]

Generation of NADH in Glycolysis and the Krebs Cycle

The journey of NADH begins in the cytoplasm with glycolysis, where glucose is partially oxidized. During this process, the enzyme glyceraldehyde-3-phosphate dehydrogenase reduces NAD+ to NADH.[3] The pyruvate generated from glycolysis is then transported into the mitochondria and converted to acetyl-CoA, a reaction that also produces NADH. This acetyl-CoA enters the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), a series of enzymatic reactions in the mitochondrial matrix that completes the oxidation of glucose. The Krebs cycle is a major source of NADH, generating three molecules of NADH per molecule of acetyl-CoA that enters the cycle.[4][5]

Quantitative Aspects of NADH in Cellular Respiration

The efficiency of ATP production is directly linked to the amount of NADH generated and utilized. The following tables summarize key quantitative data related to NADH's role in cellular respiration.

| Stage of Cellular Respiration | Location | NADH Molecules Produced (per molecule of glucose) |

| Glycolysis | Cytosol | 2 |

| Pyruvate Oxidation | Mitochondrial Matrix | 2 |

| Krebs Cycle | Mitochondrial Matrix | 6 |

| Total | 10 |

Table 1: NADH Production from one Molecule of Glucose.

The ATP yield from NADH is a subject of ongoing research, with estimates evolving from theoretical maximums to more refined figures based on experimental evidence.

| Electron Carrier | Traditional ATP Yield (Theoretical Maximum) | Current Estimated ATP Yield |

| NADH | 3 | ~2.5[6] |

| FADH2 | 2 | ~1.5[6] |

Table 2: ATP Yield per Electron Carrier in Oxidative Phosphorylation. Recent research suggests that the number of protons required to synthesize one ATP molecule and transport it to the cytosol is greater than previously thought, leading to the revised, non-integer values.[6]

The concentration and ratio of NAD+ to NADH are critical indicators of the cell's redox state and metabolic activity. These values can vary between cellular compartments.

| Cellular Compartment | Typical NAD+/NADH Ratio | Approximate NADH Concentration |

| Cytosol | 700 - 1000 | Low |

| Mitochondria | 7 - 8 | High |

Table 3: Compartmentalization of NAD+/NADH Ratios. The high NAD+/NADH ratio in the cytosol favors oxidative reactions like glycolysis, while the lower ratio in the mitochondria reflects the high concentration of NADH ready to donate electrons to the electron transport chain.[4][7]

The Electron Transport Chain: NADH's Final Destination

The inner mitochondrial membrane houses the electron transport chain, a series of protein complexes that facilitate the transfer of electrons from NADH to the final electron acceptor, oxygen.

NADH donates its high-energy electrons to the first complex in the chain, NADH dehydrogenase (Complex I).[8] This transfer is the initial step in a cascade of redox reactions. As electrons move through Complexes I, III, and IV, protons (H+) are pumped from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient.[7] The potential energy stored in this gradient is then used by ATP synthase (Complex V) to produce ATP.[8]

Figure 1: The Electron Transport Chain.

Shuttling Cytosolic NADH into the Mitochondria

The inner mitochondrial membrane is impermeable to NADH. Therefore, the NADH generated during glycolysis in the cytosol must be "shuttled" into the mitochondria to participate in oxidative phosphorylation. Two primary shuttle systems accomplish this:

-

The Malate-Aspartate Shuttle: This is the more efficient of the two shuttles and is active in the heart, liver, and kidneys. It transfers the electrons from cytosolic NADH to mitochondrial NAD+, resulting in the formation of mitochondrial NADH. This shuttle, therefore, allows for the maximum ATP yield from the electrons.[9][10][11]

References

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and the control of energy homeostasis - a balancing act between mitochondria and the nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The dynamic regulation of NAD metabolism in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemistry, Oxidative Phosphorylation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Malate–aspartate shuttle - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Central Role of NADH in Powering the Mitochondrial Electron Transport Chain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Nicotinamide Adenine Dinucleotide (NADH) within the mitochondrial electron transport chain (ETC). It is designed to serve as a detailed resource, incorporating quantitative data, established experimental protocols, and visual representations of the key processes involved.

Introduction: NADH as the Primary Electron Donor

Nicotinamide Adenine Dinucleotide (NAD) is a pivotal coenzyme in cellular metabolism, existing in two forms: an oxidized form (NAD+) and a reduced form (NADH).[1] NADH acts as a crucial carrier of high-energy electrons, primarily generated during catabolic processes such as glycolysis, the pyruvate dehydrogenase complex reaction, and the tricarboxylic acid (TCA) cycle.[2][3] These electrons are then donated to the mitochondrial electron transport chain, initiating a series of redox reactions that drive the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[1][4]

The mitochondrial inner membrane is impermeable to NADH, necessitating shuttle systems like the malate-aspartate and glycerol-3-phosphate shuttles to transfer reducing equivalents from cytosolic NADH into the mitochondrial matrix.[5] Once in the matrix, NADH interacts with the first and largest enzyme complex of the ETC, Complex I (NADH:ubiquinone oxidoreductase).[1][6]

Mechanism of NADH Oxidation by Complex I

The oxidation of NADH by Complex I is the primary entry point for electrons into the ETC. This intricate process can be broken down into several key steps:

-

NADH Binding and Hydride Transfer: NADH binds to a specific site on Complex I, transferring two electrons and a proton (in the form of a hydride ion, H-) to a flavin mononucleotide (FMN) prosthetic group, reducing it to FMNH2.[1][6] This initial electron transfer is remarkably rapid, occurring on the microsecond timescale.[7]

-

Electron Transfer Through Iron-Sulfur Clusters: The two electrons from FMNH2 are then transferred one at a time through a series of seven to eight iron-sulfur (Fe-S) clusters within the hydrophilic arm of Complex I.[1][6] These clusters act as a "wire," facilitating the movement of electrons towards the membrane-embedded portion of the complex. The proposed pathway for this electron transport is: FMN → N3 → N1b → N4 → N5 → N6a → N6b → N2.[1]

-

Ubiquinone Reduction: Finally, the electrons are transferred from the terminal N2 iron-sulfur cluster to a molecule of ubiquinone (Coenzyme Q10 or CoQ), a small, lipid-soluble electron carrier within the inner mitochondrial membrane.[1] The reduction of ubiquinone to ubiquinol (CoQH2) is the final step of electron transfer within Complex I.

Coupling of Electron Transport to Proton Pumping

The free energy released during the transfer of electrons from NADH to ubiquinone is harnessed by Complex I to pump protons (H+) from the mitochondrial matrix into the intermembrane space.[8] For every two electrons donated by a single molecule of NADH, Complex I translocates four protons across the inner mitochondrial membrane.[9][10][11]

This proton pumping, along with contributions from Complexes III and IV, generates a proton-motive force, which is an electrochemical gradient composed of a pH gradient and a mitochondrial membrane potential (ΔΨm).[8] This stored energy is then utilized by ATP synthase (Complex V) to drive the phosphorylation of ADP to ATP.

Quantitative Aspects of NADH-driven Respiration

The efficiency and key parameters of NADH's role in the ETC are summarized in the following tables.

Table 1: Stoichiometry of Proton Pumping and ATP Synthesis

| Parameter | Value | References |

| Protons pumped by Complex I per NADH | 4 H+ | [9][10][11] |

| Protons pumped by Complex III per 2e- | 4 H+ | [9][11] |

| Protons pumped by Complex IV per 2e- | 2 H+ | [9][11] |

| Total protons pumped per NADH | 10 H+ | [9][10] |

| Protons required for synthesis of 1 ATP | ~4 H+ | [12] |

| P/O Ratio for NADH | ~2.5 | [2][13][14][15] |

Table 2: Kinetic and Thermodynamic Parameters

| Parameter | Value | Notes | References |

| Electron transfer time (NADH to N2 cluster) | ~90 - 100 µs | Represents the initial rapid electron transfer within Complex I. | [1][7] |

| Standard Reduction Potential (NAD+/NADH) | -320 mV | Indicates the strong reducing potential of NADH. | [16] |

| Standard Reduction Potential (O2/H2O) | +820 mV | The final electron acceptor has a very high reduction potential. | [16] |

| Overall Potential Difference (NADH to O2) | ~1.14 V | This large potential difference drives the entire process. | [17] |

| Km for NADH (Complex I) | 5 x 10⁻⁸ M | Represents the half-saturating concentration for NADH-supported superoxide generation. | [18] |

| Vmax for Complex I | 4-8 fold slower than Complex IV | The rate-limiting step is often the reoxidation of the terminal iron-sulfur cluster. | [18][19] |

Experimental Protocols for Studying NADH-driven Respiration

Spectrophotometric Assay of Complex I Activity

This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Materials:

-

Isolated mitochondria

-

Assay Buffer (e.g., 25 mM potassium phosphate, pH 7.2, 5 mM MgCl2)

-

NADH solution (e.g., 0.13 mM)

-

Decylubiquinone (ubiquinone analog)

-

Antimycin A (Complex III inhibitor)

-

Rotenone (Complex I inhibitor)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, antimycin A, and decylubiquinone.

-

Add a known amount of isolated mitochondria (e.g., 30 µg of protein) to the cuvette.[20]

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm over time (e.g., for 3-5 minutes).[21]

-

To determine the specific Complex I activity, perform a parallel measurement in the presence of rotenone.

-

The rotenone-sensitive rate is calculated by subtracting the rate in the presence of rotenone from the total rate.

Measurement of Oxygen Consumption Rate (Respirometry)

This protocol utilizes a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of isolated mitochondria in response to various substrates and inhibitors.

Materials:

-

Seahorse XF Analyzer and microplates

-

Isolated mitochondria

-

Mitochondrial Assay Solution (MAS)

-

Substrates (e.g., pyruvate, malate)

-

ADP

-

Oligomycin (ATP synthase inhibitor)

-

FCCP (uncoupling agent)

-

Rotenone and Antimycin A

Procedure:

-

Seed isolated mitochondria onto the Seahorse XF microplate.

-

Measure the basal OCR in the presence of substrates (e.g., pyruvate and malate).[22]

-

Inject ADP to stimulate State 3 respiration (ATP synthesis-linked).[22]

-

Inject oligomycin to inhibit ATP synthase and measure State 4o respiration (proton leak-linked).[22]

-

Inject FCCP to uncouple the electron transport from ATP synthesis and measure the maximal OCR.[22]

-

Inject a mixture of rotenone and antimycin A to inhibit Complex I and III, respectively, and determine the non-mitochondrial oxygen consumption.

Mitochondrial Membrane Potential Assay using JC-1

This assay uses the fluorescent dye JC-1 to assess the mitochondrial membrane potential. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

Materials:

-

Cells in culture

-

JC-1 staining solution

-

Assay buffer

-

FCCP or CCCP (positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or fluorescence plate reader

Procedure:

-

Culture and treat cells as per the experimental design.

-

Incubate the cells with JC-1 staining solution (e.g., for 15-30 minutes at 37°C).[23][24]

-

Wash the cells with assay buffer to remove excess dye.

-

Measure the fluorescence intensity at both green (Ex/Em ~485/535 nm) and red (Ex/Em ~540/590 nm) wavelengths.[23][24]

-

The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization.

Visualizing the NADH-driven Electron Transport Chain

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows described in this guide.

Caption: Electron flow from NADH through the ETC.

Caption: Typical respirometry experimental workflow.

Caption: Sites of action for common ETC inhibitors.

Conclusion

NADH is the linchpin of mitochondrial energy production, serving as the primary electron donor to the electron transport chain. Its oxidation by Complex I initiates a cascade of events that are fundamental to cellular life. A thorough understanding of the mechanism of action of NADH, supported by robust quantitative data and well-defined experimental protocols, is essential for researchers in the fields of mitochondrial biology, metabolic diseases, and drug development. This guide provides a foundational resource for these endeavors, offering both the theoretical framework and practical methodologies for investigating the critical role of NADH in cellular bioenergetics.

References

- 1. Respiratory complex I - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. Solved 2) Thermodynamics of the electron transport | Chegg.com [chegg.com]

- 4. researchgate.net [researchgate.net]

- 5. NAD(H) in mitochondrial energy transduction: implications for health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pnas.org [pnas.org]

- 8. Electron transport chain - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. biochemistry - How many protons are pumped out per pair of electrons from NADH in oxidative phosphorylation? - Biology Stack Exchange [biology.stackexchange.com]

- 11. andrew.cmu.edu [andrew.cmu.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. oxfordreference.com [oxfordreference.com]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. Electron-Transport Chains and Their Proton Pumps - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. NADH/NAD+ interaction with NADH:ubiquinone oxidoreductase (complex I) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Mitochondrial measurement of oxygen consumption rates (OCR) [bio-protocol.org]

- 23. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. 101.200.202.226 [101.200.202.226]

The Converging Roads to a Vital Coenzyme: A Technical Guide to NADH Biosynthesis from Tryptophan and Nicotinamide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD) is a cornerstone of cellular metabolism and signaling. In its reduced form, NADH, it is a critical electron carrier in cellular respiration, while its oxidized form, NAD+, is a vital substrate for a host of enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs), that are central to DNA repair, gene expression, and cellular stress responses. The maintenance of a stable intracellular pool of NAD(H) is therefore paramount for cellular function and survival. Mammalian cells have evolved two primary routes for NAD+ biosynthesis: the de novo synthesis pathway, which begins with the essential amino acid tryptophan, and the salvage pathway, which recycles nicotinamide and other precursors. This technical guide provides a comprehensive overview of these two pathways, with a focus on their core biochemistry, regulation, and the experimental methodologies used to study them. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the multifaceted roles of NAD+ metabolism in health and disease.

Core Biosynthetic Pathways

De Novo Synthesis from Tryptophan (Kynurenine Pathway)

The de novo synthesis of NAD+ from tryptophan is a multi-step process that primarily occurs in the liver and kidneys.[1] This pathway, also known as the kynurenine pathway, converts tryptophan into quinolinic acid, a key intermediate that then enters the final steps of NAD+ synthesis.

The initial and rate-limiting step is the oxidation of tryptophan to N-formylkynurenine, catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). A series of enzymatic reactions then convert N-formylkynurenine to quinolinic acid. Quinolinic acid is subsequently converted to nicotinic acid mononucleotide (NaMN) by quinolinate phosphoribosyltransferase (QPRT).[2][3] NaMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NaAD). Finally, NAD+ synthetase (NADS) catalyzes the amidation of NaAD to NAD+.

The Salvage Pathway from Nicotinamide

The salvage pathway is the predominant source of NAD+ in most mammalian tissues, recycling nicotinamide (NAM) produced from the degradation of NAD+ by enzymes like sirtuins and PARPs.[4] The rate-limiting step in this pathway is the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by nicotinamide phosphoribosyltransferase (NAMPT).[5] NMN is then converted to NAD+ by NMNATs, the same family of enzymes involved in the de novo pathway.

Quantitative Comparison of De Novo and Salvage Pathways

The relative contribution of the de novo and salvage pathways to the total NAD+ pool varies significantly between different tissues and metabolic states. The salvage pathway is generally considered the major contributor to NAD+ synthesis in most tissues.[4] The following table summarizes key quantitative parameters of the rate-limiting enzymes in each pathway.

| Parameter | De Novo Pathway (QPRT) | Salvage Pathway (NAMPT) |

| Substrate | Quinolinic Acid, PRPP | Nicotinamide, PRPP |

| Km (Substrate 1) | 21.6 ± 3.0 µM (Quinolinic Acid)[2] | ~2 µM (Nicotinamide) |

| Km (Substrate 2) | 23.2 ± 3.6 µM (PRPP)[2] | ~1 µM (PRPP) |

| Vmax | 1.19 ± 0.05 µM/min[2] | Not consistently reported in comparable units |

| Intracellular Substrate Concentration | Nanomolar to low micromolar (Quinolinic Acid)[6][7] | ~1.5 mM (Nicotinamide, with 10 mM extracellular)[8] |

| Primary Tissue Location | Liver, Kidney[1] | Ubiquitous |

| Metabolic Flux | Lower in most tissues compared to salvage[4] | High in most tissues[4] |

Signaling Pathways and Logical Relationships

The biosynthesis of NAD+ is tightly regulated to meet cellular demands. This regulation occurs at both the transcriptional and post-translational levels.

Transcriptional Regulation of Key Enzymes

The expression of the rate-limiting enzymes, NAMPT and QPRT, is controlled by various transcription factors. For instance, the expression of NAMPT is known to be influenced by factors such as CLOCK-BMAL1, which links NAD+ biosynthesis to the circadian rhythm.

Allosteric Regulation

Enzymes in the NAD+ biosynthetic pathways are also subject to allosteric regulation by metabolites. NAMPT activity, for example, is inhibited by its product, NMN, and by NAD+ itself, creating a feedback loop that helps to maintain NAD+ homeostasis. Conversely, ATP acts as an allosteric activator.

Experimental Protocols

Quantification of Intracellular NAD+ by HPLC

This protocol describes a method for the accurate measurement of NAD+ levels in cultured cells using reverse-phase high-performance liquid chromatography (HPLC).[4]

Materials:

-

Phosphate Buffered Saline (PBS), ice-cold

-

Perchloric acid (HClO4), 0.6 M, ice-cold

-

Potassium hydroxide (KOH), 3 M, ice-cold

-

HPLC system with a C18 reverse-phase column

-

Mobile Phase A: 100 mM potassium phosphate, pH 6.0

-

Mobile Phase B: 100 mM potassium phosphate, pH 6.0, with 30% methanol

-

NAD+ standard solution

Procedure:

-

Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Extraction: Add 500 µL of ice-cold 0.6 M HClO4 to the cell pellet. Vortex vigorously for 30 seconds and incubate on ice for 15 minutes.

-

Neutralization: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and neutralize by adding 3 M KOH.

-

Sample Preparation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the potassium perchlorate precipitate. Filter the supernatant through a 0.22 µm filter.

-

HPLC Analysis: Inject 20 µL of the prepared sample onto the HPLC system. Use a gradient elution from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes. Detect NAD+ by UV absorbance at 260 nm.

-

Quantification: Calculate the NAD+ concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of NAD+.

NAMPT Enzyme Activity Assay

This protocol outlines a continuous spectrophotometric assay to measure the activity of NAMPT. The assay couples the production of NMN to the reduction of a chromogenic substrate.

Materials:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Glucose-6-phosphate (G6P)

-

Thiazolyl blue tetrazolium bromide (MTT)

-

Phenazine methosulfate (PMS)

-

Purified NAMPT enzyme or cell lysate

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, NAM, PRPP, NMNAT, G6PDH, G6P, MTT, and PMS.

-

Initiate Reaction: In a 96-well plate, add the NAMPT enzyme or cell lysate to the wells. Initiate the reaction by adding the master mix.

-

Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 570 nm every minute for 30 minutes at 37°C.

-

Calculation: The rate of increase in absorbance is proportional to the NAMPT activity. Calculate the specific activity using the molar extinction coefficient of the reduced MTT.

QPRT Enzyme Activity Assay

This protocol describes a continuous spectrophotometric assay for measuring the activity of QPRT.[2][9]

Materials:

-

Assay Buffer: 50 mM Potassium Phosphate, pH 7.2, 6 mM MgCl2

-

Quinolinic Acid (QA)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Purified QPRT enzyme or cell lysate

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing Assay Buffer, QA, and PRPP.

-

Initiate Reaction: Equilibrate the reaction mixture to 37°C. Initiate the reaction by adding the QPRT enzyme or cell lysate.

-

Measurement: Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 266 nm for 10-20 minutes. This absorbance change is due to the formation of nicotinic acid mononucleotide (NaMN).

-

Calculation: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The specific activity of QPRT is calculated using the molar extinction coefficient of NaMN at 266 nm.

Implications for Drug Development

The central role of NAD+ metabolism in cellular health and disease has made its biosynthetic pathways attractive targets for therapeutic intervention.

-

Oncology: Many cancer cells exhibit an increased reliance on NAD+ to fuel their rapid proliferation and to cope with elevated metabolic and oxidative stress.[5] This has led to the development of inhibitors targeting NAMPT, the rate-limiting enzyme in the salvage pathway, as a strategy to selectively starve cancer cells of NAD+.[10]

-

Aging and Neurodegeneration: A decline in NAD+ levels has been associated with aging and several age-related diseases, including neurodegenerative disorders. Strategies to boost NAD+ levels, either by supplementing with NAD+ precursors like nicotinamide riboside (NR) or NMN, or by activating enzymes in the NAD+ biosynthetic pathways, are being actively investigated as potential therapeutic approaches to promote healthy aging and combat neurodegeneration.

-

Metabolic Diseases: Dysregulation of NAD+ metabolism has also been implicated in metabolic disorders such as obesity and type 2 diabetes. Modulating NAD+ levels through pharmacological interventions may offer new avenues for the treatment of these conditions.

Conclusion

The biosynthesis of NADH from tryptophan and nicotinamide represents two distinct yet interconnected pathways that are fundamental to cellular life. The de novo pathway provides a means to synthesize NAD+ from an essential amino acid, while the salvage pathway ensures the efficient recycling of nicotinamide, the major precursor in most tissues. A thorough understanding of the biochemistry, regulation, and tissue-specific contributions of these pathways is crucial for researchers and drug development professionals. The experimental protocols and quantitative data presented in this guide provide a framework for investigating the intricate roles of NAD+ metabolism in various physiological and pathological contexts. As our knowledge in this field continues to expand, the targeted modulation of NAD+ biosynthesis holds immense promise for the development of novel therapeutic strategies for a wide range of human diseases.

References

- 1. Kynurenine pathway, NAD+ synthesis, and mitochondrial function: targeting tryptophan metabolism to promote longevity and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. STRUCTURAL AND KINETIC CHARACTERIZATION OF QUINOLINATE PHOSPHORIBOSYLTRANSFERASE (hQPRTase) FROM HOMO SAPIENS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative analysis of NAD synthesis-breakdown fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural and kinetic characterization of quinolinate phosphoribosyltransferase (hQPRTase) from homo sapiens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolinic Acid: An Endogenous Neurotoxin with Multiple Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical Characterization of Quinolinic Acid Phosphoribosyltransferase from Mycobacterium tuberculosis H37Rv and Inhibition of Its Activity by Pyrazinamide | PLOS One [journals.plos.org]

- 10. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

A Technical Guide to the Discovery and History of Nicotinamide Adenine Dinucleotide (NAD+): From "Cozymase" to a Keystone of Cellular Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and history of Nicotinamide Adenine Dinucleotide (NAD+), a molecule central to metabolism and cellular signaling. The document outlines the key scientific milestones, details the experimental protocols that led to these discoveries, and presents relevant quantitative data in a structured format.

Early Discoveries: The Era of "Cozymase"

The journey to understanding NAD+ began in 1906 with the work of British biochemists Arthur Harden and William John Young.[1][2] While studying alcoholic fermentation in yeast extracts, they observed that adding boiled and filtered yeast extract significantly accelerated the fermentation process in unboiled extracts.[1] This led them to hypothesize the existence of a heat-stable, low-molecular-weight factor essential for fermentation, which they termed a "coferment" or "cozymase".[1][3] Their experiments demonstrated that yeast juice contained a heat-sensitive, high-molecular-weight fraction (the enzymes, which they called "zymase") and a heat-insensitive, low-molecular-weight fraction (the cofactors, including what we now know as NAD+, ATP, and other molecules) that were both required for fermentation to proceed.[1][2][4]

Key Experiment: Separation of Zymase and Cozymase

Objective: To demonstrate that yeast extract contains both a heat-labile enzyme component and a heat-stable cofactor component required for alcoholic fermentation.

Methodology:

-

Preparation of Yeast Extract: A cell-free yeast extract was prepared by grinding yeast with sand and subjecting it to high pressure, followed by filtration to remove intact cells. This extract was capable of fermenting glucose.

-

Dialysis: The yeast extract was placed in a dialysis bag made of a semi-permeable membrane and dialyzed against running water. This process separated the small molecules (the "cozymase" fraction) from the large protein molecules (the "zymase" fraction).

-

Observation: After dialysis, neither the zymase fraction inside the bag nor the dialysate containing the cozymase fraction could ferment glucose on its own.

-

Reconstitution: When the boiled dialysate (which denatured any contaminating proteins but preserved the heat-stable cozymase) was added back to the zymase fraction, the fermentation activity was restored.[2][4]

This simple yet elegant experiment was foundational in establishing the concept of coenzymes.

Structural Elucidation and the Nobel Prize

Following its discovery, the chemical nature of "cozymase" remained a puzzle for several decades. It was Hans von Euler-Chelpin who, through painstaking purification from yeast extracts, identified it as a nucleotide sugar phosphate.[1] His work, along with Harden's, on fermentation and fermentative enzymes earned them the Nobel Prize in Chemistry in 1929.[2] Von Euler-Chelpin's research laid the groundwork for understanding the molecule's structure, revealing it to be composed of two nucleotides joined by a pyrophosphate group.[1][2]

The Role in Redox Reactions: Warburg's Breakthrough

The function of this coenzyme in cellular metabolism was elucidated by the German biochemist Otto Heinrich Warburg in 1936.[1][2] He demonstrated that the nucleotide coenzyme is crucial for hydride transfer in redox reactions and identified the nicotinamide portion as the site of these reactions.[1][2] Warburg's work showed that in fermentation, the nicotinamide part of NAD+ accepts a hydride ion (a proton and two electrons) to become NADH, allowing the metabolic reaction to proceed.[2] This established NAD+ as a critical carrier of electrons in cellular respiration.[5][6]

Key Experimental Protocol: Warburg's Optical Assay

Objective: To quantify the activity of dehydrogenases by measuring the change in absorbance of light as NAD+ is reduced to NADH.

Methodology:

-

Principle: Warburg discovered that the reduced form, NADH, absorbs light strongly at a wavelength of 340 nm, while the oxidized form, NAD+, does not. This difference in spectral properties forms the basis of the assay.[7]

-

Instrumentation: A spectrophotometer capable of measuring absorbance at 340 nm is required.

-

Procedure:

-

A reaction mixture is prepared in a cuvette containing a buffer, the substrate for the dehydrogenase, and NAD+.

-

The reaction is initiated by adding the enzyme (e.g., a purified dehydrogenase or a cell extract).

-

The absorbance at 340 nm is monitored over time.

-

The rate of increase in absorbance is directly proportional to the rate of NADH formation and thus to the enzyme's activity.

-

-

Significance: This technique was revolutionary, providing a simple and quantitative method to study a wide range of metabolic reactions. It is still a fundamental technique in biochemistry today.

Expanding Roles: NAD+ as a Signaling Molecule

For a long time, the role of NAD+ was thought to be confined to redox reactions. However, later discoveries revealed its crucial functions as a substrate for various signaling enzymes.

-

Poly(ADP-ribose) Polymerases (PARPs): In the early 1960s, it was discovered that NAD+ is used as a donor of ADP-ribose in ADP-ribosylation reactions.[1] Enzymes like PARPs transfer ADP-ribose units from NAD+ to proteins, a process vital for DNA repair and genome stability.[8][9]

-

Sirtuins: In 2000, it was discovered that a class of enzymes called sirtuins, known for their role in extending lifespan in yeast, are NAD+-dependent deacetylases.[2] Sirtuins cleave NAD+ and use the ADP-ribose portion to remove acetyl groups from proteins, thereby regulating gene expression and metabolic processes.[2][9]

-

CD38/157 Ectoenzymes: These enzymes are involved in calcium signaling and hydrolyze NAD+ extracellularly.[8]

These discoveries transformed our understanding of NAD+, revealing it to be a critical link between metabolism and cellular signaling pathways.[10]

Quantitative Data Summary

The following tables summarize key quantitative data related to NAD+.

| Table 1: Key Milestones in NAD+ Discovery | |

| Year | Discovery |

| 1906 | Arthur Harden and William John Young discover "cozymase" as a heat-stable factor required for yeast fermentation.[1][2] |

| 1929 | Hans von Euler-Chelpin and Arthur Harden are awarded the Nobel Prize for their work on fermentation, including the initial structural characterization of NAD+.[2] |

| 1936 | Otto Heinrich Warburg demonstrates the role of NAD+ in hydride transfer and identifies nicotinamide as the redox-active component.[1][2] |

| 1938 | Conrad Elvehjem identifies nicotinamide as the "anti-black tongue" factor, establishing the vitamin precursors of NAD+.[1] |

| 1958 | Jack Preiss and Philip Handler discover the biosynthetic pathway for NAD+ from nicotinic acid (the Preiss-Handler pathway).[1] |

| 1963 | The first non-redox role of NAD+ is described, with the discovery of its use in ADP-ribosylation reactions.[2] |

| 2000 | The discovery that sirtuin enzymes are NAD+-dependent deacetylases.[2] |

| 2004 | Charles Brenner discovers the nicotinamide riboside kinase pathway to NAD+.[1][2] |

| Table 2: Cellular Concentrations and Ratios of NAD+ | |

| Parameter | Value |

| Total Cellular NAD+ Concentration | Varies by tissue, typically in the range of 0.2 to 0.5 mM. |

| Cytoplasmic NAD+/NADH Ratio | In healthy mammalian tissues, this ratio is estimated to be around 700:1, favoring oxidative reactions.[1] |

| Mitochondrial NAD+/NADH Ratio | The mitochondrial ratio is significantly lower, estimated to be around 7-8:1, favoring the transfer of electrons to the electron transport chain. |

| NADP+/NADPH Ratio | In contrast to the NAD+/NADH ratio, the NADP+/NADPH ratio is kept very low, favoring reductive anabolic reactions.[1] |

| Table 3: Redox Properties of the NAD+/NADH Couple | |

| Parameter | Value |

| Standard Redox Potential (E°') | -0.320 Volts.[1][11] |

| Reaction | NAD+ + H+ + 2e- ↔ NADH.[1] |

| Electrochemical Properties | The midpoint potential of the NAD+/NADH redox pair makes NADH a moderately strong reducing agent.[1] |

Mandatory Visualizations

Diagram 1: Timeline of Key Discoveries in NAD+ Research

Caption: A timeline of the major discoveries in NAD+ research.

Diagram 2: Experimental Workflow for Cozymase Discovery

Caption: Workflow of Harden and Young's cozymase experiment.

Diagram 3: NAD+ in Glycolysis

Caption: The role of NAD+ in the glycolysis pathway.

Diagram 4: NAD+ as a Substrate in Signaling

References

- 1. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. aboutnad.com [aboutnad.com]

- 3. Glycolysis - Wikipedia [en.wikipedia.org]

- 4. studylib.net [studylib.net]

- 5. Otto Warburg | Nobel Prize, Cell Respiration, Metabolism | Britannica [britannica.com]

- 6. Otto Warburg and Cellular Respiration [japi.org]

- 7. Warburg effect(s)—a biographical sketch of Otto Warburg and his impacts on tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NAD+ and Sirtuins in Aging and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crosstalk between poly(ADP-ribose) polymerase and sirtuin enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bionerdnotes.wordpress.com [bionerdnotes.wordpress.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to NADH as a Biomarker for Cellular Metabolic State

Introduction: The Central Role of the NAD+/NADH Ratio

Nicotinamide Adenine Dinucleotide (NAD) is a pivotal coenzyme found in all living cells, acting as a critical regulator of cellular redox reactions and a substrate for key signaling enzymes.[1] It exists in two forms: an oxidized state (NAD+) and a reduced state (NADH).[1] The dynamic balance between these two forms, represented by the NAD+/NADH ratio, serves as a fundamental indicator of the cell's metabolic state and redox environment.[2][3] This ratio is not merely a passive reflection of metabolic activity but an active regulator of numerous biological processes, including energy metabolism, DNA repair, gene expression, and cell signaling.[2][4]

A high NAD+/NADH ratio generally signifies an oxidative cellular environment, which is conducive to catabolic processes like glycolysis, the citric acid cycle (TCA), and oxidative phosphorylation (OXPHOS) to meet energy demands.[2] Conversely, a low NAD+/NADH ratio indicates a more reduced state, which can lead to reductive stress and is associated with pathologies like diabetes.[2] Dysregulation of this critical ratio is linked to a wide array of health issues, from metabolic disorders and neurodegenerative diseases to cancer and the aging process itself.[2][5] Consequently, the accurate measurement and interpretation of NADH levels and the NAD+/NADH ratio are indispensable for research into cellular health and the development of novel therapeutic strategies.[1][6]

Core Metabolic and Signaling Pathways

NADH is intrinsically linked to the central pathways of energy metabolism. It acts as the primary electron carrier, accepting electrons during the breakdown of nutrients and donating them to the electron transport chain (ETC) for ATP synthesis.[2][7]

Energy-Producing Pathways

The complete oxidation of a single glucose molecule generates 2 NADH molecules in the cytosol (glycolysis) and 8 in the mitochondria (pyruvate dehydrogenase complex and TCA cycle), ultimately yielding up to 30 ATP molecules from NADH alone.[7] The NAD+/NADH ratio is therefore a crucial regulator of the intracellular redox state and the rate of ATP production.[7] When the mitochondrial NADH/NAD+ level is high, overall oxidative metabolism decreases.[7]

NADH-Dependent Signaling

Beyond its bioenergetic role, the NAD+/NADH ratio directly influences signaling pathways by controlling the activity of NAD+-consuming enzymes.[8] A decline in nuclear NAD+ levels and a corresponding rise in NADH can alter the activity of these enzymes, impacting downstream processes like DNA repair, stress resistance, and cell death.[7]

-

Sirtuins (e.g., SIRT1): These are a class of NAD+-dependent deacetylases that regulate metabolism, stress resistance, and cellular homeostasis.[5][7] Low NAD+ levels impair sirtuin activity.[2]

-

Poly(ADP-ribose) Polymerases (PARPs): Activated by DNA damage, PARPs consume NAD+ to synthesize poly(ADP-ribose) chains for DNA repair.[4][9] Overactivation can deplete cellular NAD+ pools.

-

CD38: This enzyme is a major regulator of cellular NAD+ levels, hydrolyzing it to generate signaling molecules like cyclic ADP-ribose.[1][6]

Quantitative Data on NADH Levels and Ratios

The concentration of NADH and the NAD+/NADH ratio can vary significantly depending on the cell type, subcellular compartment, and metabolic state.[10] This variability underscores the importance of using precise and appropriate methodologies for quantification.

Table 1: Reported Intracellular NADH Concentrations

| Cell/Tissue Type | Compartment | NADH Concentration | Measurement Method | Reference(s) |

|---|---|---|---|---|

| Pancreatic Islets | Mitochondria | ~60–75 µM | Genetically-Encoded Sensor | [11] |

| 293FT Cells | Mitochondria | Frex-Bound: < 12% of total | Genetically-Encoded Sensor | [11] |

| Unknown | Nucleus | ~130 nM (free NADH) | Genetically-Encoded Sensor | [11] |

| MDA-MB-231 Cells | Mitochondria | Fractional Free: 0.20 - 0.35 | FPRM | [12] |

| MDA-MB-231 Cells | Cytoplasm | Fractional Free: 0.25 - 0.45 | FPRM | [12] |

| S. cerevisiae (2% glucose) | Whole Cell | ~4 µg / 7x10⁷ cells | HPLC | [13] |

| S. cerevisiae (0.5% glucose) | Whole Cell | ~2.5 µg / 7x10⁷ cells | HPLC | [13] |

| Human Red Blood Cells | Whole Cell | 1.75 nmol/ml (median) | Meta-analysis | [10] |

| Human Plasma | - | 0.39 nmol/ml (median) | Meta-analysis | [10] |

| Human Skeletal Muscle | Whole Tissue | 136.8 nmol/g (median) | Meta-analysis |[10] |

Table 2: Reported Cellular NAD+/NADH Ratios

| Cell/Tissue Type | Compartment | NAD+/NADH Ratio | Measurement Method | Reference(s) |

|---|---|---|---|---|

| S. cerevisiae (2% glucose) | Whole Cell | ~1 | HPLC | [13] |

| S. cerevisiae (0.5% glucose) | Whole Cell | ~2 | HPLC | [13] |

| Human Red Blood Cells | Whole Cell | 23.65 (median) | Meta-analysis | [10] |

| Human Plasma | - | 1.57 (median) | Meta-analysis | [10] |

| Human Skeletal Muscle | Whole Tissue | 12.7 (median) | Meta-analysis |[10] |

Experimental Protocols for NADH Quantification

Several robust methods are available for measuring NADH, each with distinct advantages and limitations. The primary techniques include fluorescence-based imaging, high-performance liquid chromatography (HPLC), and enzymatic assays.

Fluorescence-Based Methods

These methods leverage the intrinsic fluorescence (autofluorescence) of NADH, which absorbs light around 340 nm and emits around 460 nm.[14] NAD+ is non-fluorescent.[15]

Protocol: Two-Photon Fluorescence Lifetime Imaging Microscopy (FLIM) of NADH

-

Principle: FLIM measures the exponential decay rate (lifetime) of fluorescence. NADH has a short lifetime when free in solution (~0.4 ns) and a longer lifetime when bound to enzymes (~1-2 ns).[12] This allows for the ratiometric assessment of free vs. bound NADH, which correlates with the metabolic state.[16]

-

Instrumentation: A multiphoton laser scanning microscope equipped with a pulsed Ti:Sapphire laser and time-correlated single-photon counting (TCSPC) hardware.

-

Methodology:

-

Cell Culture: Plate cells on glass-bottomed imaging dishes suitable for high-resolution microscopy.

-

Microscope Setup: Place the dish in a heated and humidified stage-top incubator (37°C, 5% CO2).

-

Image Acquisition:

-

Tune the two-photon laser to an excitation wavelength of 720-740 nm.[12][17]

-

Use appropriate dichroic mirrors (e.g., 650 nm short pass) and emission filters (e.g., 435-485 nm bandpass) to isolate the NADH autofluorescence.[17]

-

Locate a field of view with 10-20 healthy cells.

-

Adjust laser power to achieve sufficient signal without causing phototoxicity. Prolonged scanning can generate oxidative stress and perturb metabolism.[12]

-

Begin FLIM data acquisition, scanning for a total of 1-4 minutes to accumulate sufficient photon counts for lifetime analysis.[12][17]

-

-

Data Analysis:

-

Use specialized software to fit the fluorescence decay curve for each pixel to a multi-exponential model (typically two components: free and bound).

-

Generate images representing the mean lifetime (τ_mean) or the fractional contribution of the free and bound components (a1, a2).

-

A shift towards a longer mean lifetime indicates a higher proportion of bound NADH, often associated with oxidative phosphorylation, while a shorter lifetime suggests a more glycolytic state with more free NADH.[15]

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC provides a highly accurate, reliable, and reproducible method for the direct quantification of NAD+ and NADH concentrations in cell and tissue extracts.[18]

Protocol: Reverse-Phase HPLC for NAD+ and NADH

-

Principle: Cell or tissue extracts are injected into an HPLC system where NAD+ and NADH are separated on a column based on their physicochemical properties and then quantified by UV absorbance.

-

Materials:

-

HPLC system with a UV detector.

-

Reverse-phase C18 column (e.g., Cosmosil 5C18, 4.6 x 50 mm).[19]

-

Mobile Phase (Isocratic): 0.15 M sodium phosphate/citrate buffer (pH 6.8) containing 1 mM EDTA.[19]

-

Extraction Buffers: Specific protocols often use separate acid (for NAD+) and alkali (for NADH) extractions to ensure stability, though single-extraction protocols using acetonitrile also exist.[20]

-

NAD+ and NADH analytical standards.

-

-

Methodology:

-

Sample Preparation (Single Extraction Method):

-

Harvest approximately 10⁸ yeast cells (or equivalent) by centrifugation at 4°C.[20]

-

Lyse cells under non-oxidizing conditions (e.g., bead beating in ice-cold, nitrogen-saturated 50 mM ammonium acetate).[20]

-

Add ice-cold, nitrogen-saturated acetonitrile + 50 mM ammonium acetate (3:1 v/v) to denature and precipitate proteins.[20]

-

Centrifuge at high speed (e.g., 16,000 x g for 10 min at 4°C) to pellet debris.

-

Transfer the supernatant to a new tube for analysis.

-

-

HPLC Analysis:

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of NAD+ and NADH standards.

-

Identify the peaks in the sample chromatogram based on the retention times of the standards.

-

Integrate the peak area for NAD+ and NADH in the samples and calculate their concentrations using the linear regression from the standard curve.[19]

-

-

Applications in Research and Drug Development

Monitoring NADH and the NAD+/NADH ratio is a powerful tool for understanding disease pathophysiology and evaluating the mechanism of action of therapeutic compounds.

-

Oncology: Cancer cells often exhibit altered metabolism, such as the Warburg effect (aerobic glycolysis).[7] High NADH levels have been identified as a metabolic biomarker for cancer stem cells (CSCs), suggesting that targeting NAD+ metabolism could be a viable anti-cancer strategy.[22] Drugs that inhibit NAMPT, a key enzyme in the NAD+ salvage pathway, can deplete NAD+ and potently block CSC propagation.[22][23]

-

Neurodegeneration: Disturbances in the NAD+/NADH ratio are implicated in neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2] Therapeutic strategies aimed at boosting NAD+ levels are being investigated for their potential to improve neuronal function and resilience.[24]

-

Metabolic Diseases & Aging: Lower levels of NAD+ are associated with aging and metabolic disorders.[2][25] Monitoring changes in the NAD+/NADH ratio can provide insight into the efficacy of interventions, such as NAD+ precursors (e.g., nicotinamide riboside), designed to ameliorate age-associated metabolic decline.[25][26]

Conclusion

NADH and the NAD+/NADH ratio are more than just components of energy metabolism; they are central hubs that integrate the cell's energetic and redox status with a vast network of signaling and regulatory pathways. As a biomarker, NADH provides a real-time window into the metabolic health of the cell. The continued refinement of quantitative techniques, from high-resolution fluorescence microscopy to precise HPLC-based methods, empowers researchers and drug developers to probe cellular metabolism with increasing sophistication. A thorough understanding of how to measure and interpret changes in the NADH pool is critical for advancing our knowledge of disease and for creating the next generation of metabolically targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. promegaconnections.com [promegaconnections.com]

- 3. NAD+ metabolism as a target for metabolic health: have we found the silver bullet? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. NAD+ and NADH in cellular functions and cell death [imrpress.com]

- 10. Meta-analysis of NAD(P)(H) quantification results exhibits variability across mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Real time Measurement of Metabolic States in Living Cells using Genetically-encoded NADH Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessing cellular metabolic dynamics with NAD(P)H fluorescence polarization imaging | bioRxiv [biorxiv.org]

- 13. Single sample extraction protocol for the quantification of NAD and NADH redox states in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. Visualizing subcellular changes in the NAD(H) pool size versus redox state using fluorescence lifetime imaging microscopy of NADH - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of the metabolic index using the fluorescence lifetime of free and bound NADH in the phasor approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Cellular Redox State Using NAD(P)H Fluorescence Intensity and Lifetime [bio-protocol.org]

- 18. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. researchgate.net [researchgate.net]

- 21. HPLC Separation of NAD and NADH on PEI Column | SIELC Technologies [sielc.com]

- 22. NADH autofluorescence, a new metabolic biomarker for cancer stem cells: Identification of Vitamin C and CAPE as natural products targeting “stemness” - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. go.drugbank.com [go.drugbank.com]

- 25. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance Liquid Chromatography (UPLC)-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. aboutnad.com [aboutnad.com]

The Dichotomous Role of NADH in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NAD) and its reduced form, NADH, are pivotal coenzymes at the heart of cellular metabolism. The ratio of NAD+ to NADH is a critical determinant of the cell's metabolic state, influencing the direction and rate of numerous biochemical reactions. This technical guide provides an in-depth exploration of the function of NADH in both anaerobic and aerobic respiration, offering a comparative analysis of its role in energy production and redox balance.

Core Concepts: NADH as a Central Electron Carrier

NADH's primary function in cellular respiration is to act as a high-energy electron carrier.[1][2] It accepts electrons from metabolic intermediates during catabolic processes and donates them to other molecules, thereby driving the synthesis of adenosine triphosphate (ATP), the cell's primary energy currency.[3] The fundamental difference in NADH's role between aerobic and anaerobic respiration lies in the ultimate fate of these electrons.

Aerobic Respiration: Maximizing Energy Yield through Oxidative Phosphorylation

In the presence of oxygen, eukaryotic cells employ aerobic respiration to extract the maximum amount of energy from glucose. This process involves four main stages: glycolysis, the Krebs cycle (also known as the citric acid cycle), and oxidative phosphorylation, which includes the electron transport chain.

1. Glycolysis: Occurring in the cytoplasm, glycolysis is the initial breakdown of glucose into two molecules of pyruvate. In this process, two molecules of NAD+ are reduced to NADH.

2. Pyruvate Oxidation and the Krebs Cycle: Pyruvate enters the mitochondrial matrix, where it is converted to acetyl-CoA, generating another molecule of NADH. Acetyl-CoA then enters the Krebs cycle, a series of reactions that results in the production of three more molecules of NADH per molecule of acetyl-CoA.

3. Electron Transport Chain and Oxidative Phosphorylation: The NADH molecules generated in glycolysis and the Krebs cycle donate their high-energy electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane.[3] As electrons are passed down the chain, energy is released and used to pump protons across the membrane, creating an electrochemical gradient. This gradient drives ATP synthase, which produces the bulk of the ATP in aerobic respiration. Oxygen serves as the final electron acceptor, combining with electrons and protons to form water.

Anaerobic Respiration and Fermentation: Rapid Energy Production in the Absence of Oxygen

When oxygen is scarce or absent, cells resort to anaerobic respiration or fermentation to generate ATP.[4]

1. Glycolysis: As in aerobic respiration, glycolysis is the initial step, producing two molecules of ATP and two molecules of NADH per molecule of glucose.

2. Fermentation: In the absence of the electron transport chain, the NADH produced during glycolysis cannot be reoxidized to NAD+ by donating its electrons to oxygen.[5] To regenerate the NAD+ necessary for glycolysis to continue, cells employ fermentation. In this process, pyruvate or its derivatives act as the electron acceptor for the reoxidation of NADH.[5] This results in the production of lactate in animal muscle cells (lactic acid fermentation) or ethanol and carbon dioxide in yeast (alcoholic fermentation).[5]

It is crucial to distinguish between anaerobic respiration and fermentation. Anaerobic respiration is a process used by some microorganisms that involves an electron transport chain with a final electron acceptor other than oxygen (e.g., sulfate, nitrate). Fermentation, on the other hand, does not involve an electron transport chain. For the purpose of this guide, we will focus on fermentation as the primary anaerobic strategy in eukaryotes.

Quantitative Comparison of NADH Function

The efficiency of ATP production is starkly different between aerobic and anaerobic respiration, primarily due to the different fates of NADH.

| Parameter | Aerobic Respiration | Anaerobic Respiration (Fermentation) | Reference |

| Net ATP Yield per Glucose | Up to 38 | 2 | [6][7] |

| Fate of NADH | Donates electrons to the Electron Transport Chain | Reoxidized to NAD+ by donating electrons to pyruvate or its derivatives | [5] |

| Primary Location | Cytoplasm and Mitochondria | Cytoplasm | [4] |

| Redox Potential of NADH (Mitochondria) | More reduced environment | Not applicable | |

| Redox Potential of NADH (Cytoplasm) | More oxidized environment | NADH is rapidly reoxidized | [8] |

Signaling Pathways and Logical Relationships

The metabolic switch between aerobic and anaerobic respiration is tightly regulated by the availability of oxygen and the cellular energy state. The following diagrams illustrate the central role of NADH in these pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Use of luciferase probes to measure ATP in living cells and animals | Semantic Scholar [semanticscholar.org]

- 4. Use of luciferase probes to measure ATP in living cells and animals | Springer Nature Experiments [experiments.springernature.com]

- 5. Age- and AD-related redox state of NADH in subcellular compartments by fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CK12-Foundation [flexbooks.ck12.org]

- 7. brainly.com [brainly.com]

- 8. mdpi.com [mdpi.com]

The Central Role of NADH in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide Adenine Dinucleotide (NAD) in its reduced form, NADH, is a critical coenzyme in cellular metabolism, acting as a primary carrier of electrons for energy production and a key signaling molecule. The balance between the oxidized form (NAD+) and NADH, known as the NAD+/NADH ratio, is a crucial indicator of the cell's redox state and plays a pivotal role in regulating numerous metabolic pathways. This technical guide provides an in-depth overview of the core enzymatic reactions that govern the production and consumption of NADH, offering insights for researchers and professionals in drug development.

I. Enzymatic Production of NADH

The generation of NADH is intrinsically linked to the catabolism of glucose and other fuel molecules. The primary pathways responsible for NADH production are glycolysis, pyruvate oxidation, and the tricarboxylic acid (TCA) cycle.

A. Glycolysis

Glycolysis, the initial stage of glucose breakdown, occurs in the cytoplasm and involves a single NADH-producing step.[1]

-

Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): This enzyme catalyzes the oxidation of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate.[2] In this reaction, a molecule of NAD+ is reduced to NADH.[1]

B. Pyruvate Oxidation

The pyruvate generated from glycolysis is transported into the mitochondria and converted into acetyl-CoA, the primary substrate for the TCA cycle.[3]

-

Pyruvate Dehydrogenase Complex (PDC): This multi-enzyme complex catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA, with the concomitant reduction of NAD+ to NADH.[3] This reaction serves as a crucial link between glycolysis and the TCA cycle.[3]

C. Tricarboxylic Acid (TCA) Cycle

The TCA cycle, also known as the Krebs cycle, is a central metabolic hub occurring in the mitochondrial matrix that generates the majority of the cell's NADH from the oxidation of acetyl-CoA.[3][4]

-

Isocitrate Dehydrogenase: This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing one molecule of NADH.[3][5] This is a key regulatory step in the TCA cycle.[6]

-

α-Ketoglutarate Dehydrogenase Complex: Similar to the PDC, this complex catalyzes the oxidative decarboxylation of α-ketoglutarate to succinyl-CoA, generating a second molecule of NADH in the cycle.[5][7]

-

Malate Dehydrogenase: This enzyme catalyzes the oxidation of malate to oxaloacetate, the final step in the TCA cycle that produces NADH.[3][5]

D. Alcohol Metabolism

In the liver, the metabolism of ethanol is another significant source of NADH production.[8]

-

Alcohol Dehydrogenase (ADH): This enzyme catalyzes the oxidation of ethanol to acetaldehyde in the cytosol, with the reduction of NAD+ to NADH.[9][10]

-

Aldehyde Dehydrogenase (ALDH): Acetaldehyde is further oxidized to acetate in the mitochondria by ALDH, a reaction that also produces NADH.[8] The accumulation of NADH from alcohol metabolism can significantly alter the cellular NAD+/NADH ratio, impacting other metabolic pathways.[8]

II. Enzymatic Consumption of NADH

The NADH generated from catabolic pathways is primarily consumed in two major processes: oxidative phosphorylation for ATP production and anaerobic fermentation to regenerate NAD+.

A. Oxidative Phosphorylation (Electron Transport Chain)

The vast majority of NADH is re-oxidized to NAD+ by the electron transport chain (ETC) located in the inner mitochondrial membrane. This process is coupled to the production of a large amount of ATP.[11][12]

-

NADH Dehydrogenase (Complex I): This is the first and largest enzyme complex of the ETC.[12] It accepts electrons from NADH, which is thereby oxidized to NAD+.[12][13] The electrons are then transferred through a series of other protein complexes (Complexes II, III, and IV), ultimately reducing oxygen to water.[14] The energy released during this electron transport is used to pump protons across the inner mitochondrial membrane, creating a proton gradient that drives ATP synthesis.[11][15]

B. Lactate Fermentation

Under anaerobic conditions (a lack of oxygen), the ETC cannot function, and cells rely on fermentation to regenerate the NAD+ required for glycolysis to continue.[16]

-

Lactate Dehydrogenase (LDH): This enzyme catalyzes the reduction of pyruvate to lactate, using NADH as the reducing agent and thus regenerating NAD+.[16][17][18] This process allows for the continued production of ATP through glycolysis in the absence of oxygen.[18][19]

C. Other NADH-Consuming Reactions

While the ETC and lactate fermentation are the primary consumers of NADH, other enzymatic reactions also utilize this reduced coenzyme.

-

Alcohol Fermentation: In yeast and some other microorganisms, acetaldehyde is reduced to ethanol by alcohol dehydrogenase, a reaction that consumes NADH to regenerate NAD+ under anaerobic conditions.[9]

-

Biosynthetic Pathways: Various anabolic pathways utilize NADH as a source of reducing power for the synthesis of complex molecules.

III. Quantitative Data on Key NADH-Metabolizing Enzymes

| Enzyme | Pathway | Substrate(s) | Product(s) | Kinetic Parameters (Example Values) |

| NADH Producing | ||||

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Glycolysis | Glyceraldehyde-3-phosphate, NAD+, Pi | 1,3-bisphosphoglycerate, NADH, H+ | Km (GAP): ~10-50 µM, Km (NAD+): ~20-100 µM |

| Pyruvate Dehydrogenase Complex (PDC) | Pyruvate Oxidation | Pyruvate, NAD+, CoA | Acetyl-CoA, NADH, H+, CO2 | Highly regulated, Km (Pyruvate): ~25-100 µM |

| Isocitrate Dehydrogenase | TCA Cycle | Isocitrate, NAD+ | α-ketoglutarate, NADH, H+, CO2 | Km (Isocitrate): ~10-30 µM, Km (NAD+): ~50-150 µM |

| α-Ketoglutarate Dehydrogenase | TCA Cycle | α-ketoglutarate, NAD+, CoA | Succinyl-CoA, NADH, H+, CO2 | Km (α-KG): ~0.1-1 mM, Km (NAD+): ~0.05-0.2 mM |

| Malate Dehydrogenase | TCA Cycle | Malate, NAD+ | Oxaloacetate, NADH, H+ | Km (Malate): ~0.1-0.5 mM, Km (NAD+): ~0.02-0.1 mM |

| Alcohol Dehydrogenase (ADH) | Alcohol Metabolism | Ethanol, NAD+ | Acetaldehyde, NADH, H+ | Km (Ethanol): Varies by isoform (~0.05-5 mM) |

| Aldehyde Dehydrogenase (ALDH) | Alcohol Metabolism | Acetaldehyde, NAD+ | Acetate, NADH, H+ | Km (Acetaldehyde): Varies by isoform (~0.1-50 µM) |

| NADH Consuming | ||||

| NADH Dehydrogenase (Complex I) | Electron Transport Chain | NADH, H+, Ubiquinone | NAD+, Ubiquinol | Km (NADH): ~3-15 µM |

| Lactate Dehydrogenase (LDH) | Lactate Fermentation | Pyruvate, NADH, H+ | Lactate, NAD+ | Km (Pyruvate): ~0.1-0.5 mM, Km (NADH): ~5-20 µM |

Note: Kinetic parameters can vary significantly depending on the organism, tissue, isoform, and experimental conditions.

IV. Experimental Protocols

A. Measurement of NADH-Producing/Consuming Enzyme Activity

A common method to measure the activity of NADH-dependent dehydrogenases is through spectrophotometry. The production or consumption of NADH can be monitored by measuring the change in absorbance at 340 nm, the wavelength at which NADH has a distinct absorption peak, while NAD+ does not.[18][20]

General Protocol for a Dehydrogenase Assay:

-

Prepare a reaction mixture: This typically includes a buffer at the optimal pH for the enzyme, the substrate for the reaction, and NAD+ (for NADH production) or NADH (for NADH consumption).

-

Initiate the reaction: Add the enzyme extract or purified enzyme to the reaction mixture.

-

Monitor the change in absorbance: Measure the absorbance at 340 nm over time using a spectrophotometer.

-

Calculate enzyme activity: The rate of change in absorbance is directly proportional to the enzyme activity. The specific activity can be calculated using the Beer-Lambert law and is typically expressed as units per milligram of protein (a unit is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute).

Example: Lactate Dehydrogenase (LDH) Activity Assay (Pyruvate to Lactate)

-

Reaction Mixture: Sodium phosphate buffer (pH 7.4), sodium pyruvate, NADH.

-

Procedure:

-

Add buffer, pyruvate, and NADH to a cuvette and mix.

-

Record the initial absorbance at 340 nm.

-

Add the sample containing LDH to initiate the reaction.

-

Continuously monitor the decrease in absorbance at 340 nm for several minutes.

-

The rate of NADH oxidation is calculated from the linear portion of the absorbance curve.

-

V. Visualizations

Signaling Pathways and Workflows

Caption: Overview of major metabolic pathways producing and consuming NADH.

Caption: General experimental workflow for measuring NADH-dependent enzyme activity.

VI. Conclusion

The intricate network of enzymatic reactions governing NADH production and consumption is fundamental to cellular energy homeostasis and redox balance. A thorough understanding of these core metabolic processes is essential for researchers and drug development professionals. The methodologies and data presented in this guide provide a framework for investigating the roles of these enzymes in health and disease, and for identifying and characterizing novel therapeutic agents that target NADH metabolism. The ability to modulate the activity of these key enzymes holds significant promise for the development of new treatments for a wide range of disorders, including metabolic diseases, cancer, and neurodegenerative conditions.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. Glycolysis and Citric Acid Cycle: A Comprehensive Discussion - Creative Proteomics [creative-proteomics.com]

- 4. driphydration.com [driphydration.com]

- 5. NAD(H) and NADP(H) Redox Couples and Cellular Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. NAD+ metabolism: Bioenergetics, signaling and manipulation for therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]

- 10. labinsights.nl [labinsights.nl]

- 11. Cellular respiration - Wikipedia [en.wikipedia.org]

- 12. Electron transport chain - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Khan Academy [khanacademy.org]

- 16. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 17. LDH - Creative Enzymes [creative-enzymes.com]

- 18. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. LDH [collab.its.virginia.edu]

- 20. NAD-dependent lactate dehydrogenase catalyses the first step in respiratory utilization of lactate by Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Measuring NADH Levels in Cultured Cells: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NADH) is a crucial coenzyme in cellular metabolism, playing a central role in redox reactions and energy production. The ratio of its reduced form (NADH) to its oxidized form (NAD+) is a key indicator of the cell's metabolic state and redox balance. Accurate measurement of intracellular NADH levels is therefore critical for research in various fields, including cancer biology, neurodegenerative diseases, and drug development. This document provides a detailed overview of common methods for quantifying NADH in cultured cells, complete with experimental protocols and data presentation guidelines.

Methods for NADH Measurement

Several techniques are available for measuring NADH levels in cultured cells, each with its own advantages and limitations. The primary methods include enzyme-based colorimetric and fluorometric assays, genetically encoded fluorescent sensors, and liquid chromatography-mass spectrometry (LC-MS).

| Method | Principle | Advantages | Disadvantages | Typical Sample Type |

| Enzyme-based Colorimetric/Fluorometric Assays | An enzymatic cycling reaction reduces a substrate, leading to the generation of a colored or fluorescent product that is proportional to the amount of NADH.[1][2][3][4][5][6][7][8][9][10] | High-throughput, relatively inexpensive, commercially available kits.[3][4] | Endpoint assay, requires cell lysis, potential for interference from other cellular components.[1][2] | Cell lysates |

| Genetically Encoded Fluorescent Sensors | Cells are transfected with a plasmid encoding a fluorescent protein that changes its fluorescence properties upon binding to NADH.[11][12] | Real-time, in vivo measurements in intact cells, allows for subcellular localization studies.[11][12][13] | Requires genetic manipulation of cells, potential for sensor photobleaching and altered cellular physiology. | Live cultured cells |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates NADH from other cellular components by liquid chromatography followed by highly sensitive and specific detection by mass spectrometry.[14][15][16][17][18][19] | High specificity and sensitivity, can quantify multiple NAD+ metabolites simultaneously.[14][20][18] | Requires specialized and expensive equipment, complex sample preparation, lower throughput.[18] | Cell extracts |

Experimental Protocols

This section provides detailed protocols for the most commonly used methods for NADH quantification.

Protocol 1: Enzyme-Based Colorimetric/Fluorometric Assay

This protocol is a generalized procedure based on commercially available kits.[1][2][4][7] Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

NAD+/NADH Extraction Buffer

-

0.1 M HCl and 0.1 M NaOH for separate NAD+ and NADH measurement

-

Assay Buffer

-

NADH Standard

-

Enzyme mix (e.g., lactate dehydrogenase)

-

Substrate/Probe (colorimetric or fluorometric)

-

96-well microplate

-

Microplate reader (colorimetric or fluorometric)

Procedure:

1. Sample Preparation (Cell Lysis): a. For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation and wash twice with ice-cold PBS. b. Add 100-200 µL of NAD+/NADH Extraction Buffer per 1-2 x 10^6 cells. c. Homogenize or sonicate the cells on ice. d. Centrifuge the lysate at 10,000 x g for 5-10 minutes at 4°C to remove insoluble material.[1][2] e. Collect the supernatant. This extract can be used for the measurement of total NAD+ and NADH.

2. Separate Measurement of NADH and NAD+ (Optional but Recommended): To measure NADH specifically, NAD+ must be decomposed. a. To a 50 µL aliquot of the cell extract, add 25 µL of 0.1 M NaOH and heat at 60°C for 30 minutes.[1][2][7] This will decompose NAD+. b. Cool the sample on ice and neutralize by adding 25 µL of 0.1 M HCl. To measure NAD+ specifically, NADH must be decomposed. a. To a 50 µL aliquot of the cell extract, add 25 µL of 0.1 M HCl and heat at 60°C for 30 minutes. This will decompose NADH. b. Cool the sample on ice and neutralize by adding 25 µL of 0.1 M NaOH.

3. Assay Procedure: a. Prepare a standard curve using the provided NADH standard according to the kit's instructions.[7] b. Add 50 µL of your samples (total extract, NADH-only extract, or NAD+-only extract) and standards to the wells of a 96-well plate. c. Prepare the Master Reaction Mix containing the enzyme and substrate/probe in the assay buffer as per the kit protocol. d. Add 50 µL of the Master Reaction Mix to each well. e. Incubate the plate at room temperature for 30-60 minutes, protected from light.[1][2] f. Measure the absorbance (for colorimetric assays, typically around 450 nm) or fluorescence (for fluorometric assays, with excitation/emission specific to the probe) using a microplate reader.[1][2]

4. Data Analysis: a. Subtract the blank reading from all sample and standard readings. b. Plot the standard curve of NADH concentration versus the absorbance/fluorescence readings. c. Determine the NADH concentration in your samples from the standard curve. d. The NAD+ concentration can be calculated by subtracting the NADH concentration from the total NAD+/NADH concentration.

Protocol 2: Genetically Encoded Fluorescent Sensors

This protocol provides a general workflow for using genetically encoded NADH biosensors.[11][12]

Materials:

-

Cultured cells

-

Appropriate cell culture medium and supplements

-

Plasmid DNA encoding an NADH fluorescent sensor (e.g., Frex)[11]

-

Transfection reagent

-

Fluorescence microscope or plate reader capable of live-cell imaging

Procedure:

1. Cell Transfection: a. Plate cells in a suitable format for microscopy (e.g., glass-bottom dishes or multi-well plates). b. Transfect the cells with the NADH biosensor plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. c. Allow 24-48 hours for sensor expression.